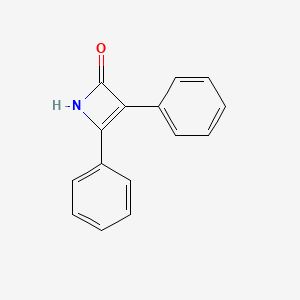

3,4-Diphenylazet-2(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

827613-85-4 |

|---|---|

Molecular Formula |

C15H11NO |

Molecular Weight |

221.25 g/mol |

IUPAC Name |

3,4-diphenyl-1H-azet-2-one |

InChI |

InChI=1S/C15H11NO/c17-15-13(11-7-3-1-4-8-11)14(16-15)12-9-5-2-6-10-12/h1-10H,(H,16,17) |

InChI Key |

SDQDTHFZNICJEV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC2=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Diphenylazet 2 1h One Derivatives

Cycloaddition Reactions in Azetidin-2(1H)-one Formation

Cycloaddition reactions represent a major class of synthetic methods for constructing the azetidin-2(1H)-one core. These reactions, particularly [2+2] cycloadditions, involve the combination of two unsaturated molecules to form a four-membered ring.

Staudinger [2+2] Cycloaddition Protocols

Discovered by Hermann Staudinger in 1907, the Staudinger cycloaddition is a non-photochemical [2+2] reaction between a ketene (B1206846) and an imine to produce a β-lactam. wikipedia.org This reaction has become a fundamental and widely used method for the synthesis of β-lactam antibiotics and other derivatives. wikipedia.orgmdpi.com

The reaction between a ketene and an imine is the most general method for the synthesis of variously substituted 2-azetidinones. mdpi.comorganic-chemistry.org The reaction is a formal [2+2] cycloaddition that can generate up to two new chiral centers in the resulting β-lactam ring. mdpi.comacs.org Due to the instability of many ketenes, they are often generated in situ from acyl chlorides using a tertiary amine. mdpi.comorganic-chemistry.org Diphenylketene (B1584428), however, is a relatively stable ketene that can be used directly. organic-chemistry.org

The versatility of the Staudinger reaction allows for the synthesis of a wide array of β-lactam structures by varying the substituents on both the ketene and the imine. For instance, the reaction of diphenylketene with an appropriate imine would yield a 3,3,4-triphenylazetidin-2-one derivative. To obtain 3,4-diphenylazet-2(1H)-one, a monosubstituted ketene (phenylketene) would be reacted with an N-substituted benzaldimine.

A variety of reaction conditions have been explored to optimize the yield and stereoselectivity of the cycloaddition. These include the use of different solvents, temperatures, and catalysts. mdpi.com For example, some reactions are carried out at low temperatures, while others are performed at reflux in solvents like toluene. mdpi.com

| Reactant 1 | Reactant 2 | Product | Key Features |

| Phenylketene (or its precursor) | N-Arylbenzaldimine | This compound derivative | Formation of two stereocenters. |

| Diphenylketene | Imines | 3,3,4-Triphenylazetidin-2-one derivatives | Utilizes a stable ketene. |

| Ketenes from acyl chlorides | Imines | Variously substituted β-lactams | In situ generation of reactive ketenes. mdpi.comorganic-chemistry.org |

The mechanism of the Staudinger ketene-imine cycloaddition is generally accepted to be a two-step process, rather than a concerted [π2s+π2a] pathway which is geometrically demanding. mdpi.comacs.org

The initial step involves a nucleophilic attack by the nitrogen atom of the imine on the carbonyl carbon of the ketene. wikipedia.orgorganic-chemistry.orgacs.org This attack generates a zwitterionic intermediate. organic-chemistry.orgacs.org The rate of this step is influenced by the electronic nature of the substituents on both the imine and the ketene. Electron-donating groups on the imine and electron-withdrawing groups on the ketene generally accelerate this initial nucleophilic attack. wikipedia.org

The second step is the ring-closure of the zwitterionic intermediate to form the four-membered β-lactam ring. This step is considered a conrotatory electrocyclic ring closure. wikipedia.orgacs.org The stereochemical outcome of the reaction (i.e., the formation of cis or trans isomers) is determined at this stage and is influenced by the competition between direct ring closure and isomerization of the intermediate. organic-chemistry.org Generally, (E)-imines tend to yield cis-β-lactams, while (Z)-imines produce trans-β-lactams. acs.org The electronic properties of the substituents on the intermediate can affect the rate of ring closure, with electron-donating groups on the ketene-derived portion and electron-withdrawing groups on the imine-derived portion favoring a faster closure and promoting the formation of the cis product. organic-chemistry.org

Alternative Cycloaddition Strategies for Azetidin-2(1H)-one Systems

While the Staudinger reaction is dominant, other cycloaddition strategies have been developed for the synthesis of the azetidin-2-one (B1220530) ring system.

Nitrone cycloadditions represent another approach to forming β-lactam rings. The Kinugasa reaction, a copper-catalyzed [3+2] cycloaddition between a terminal alkyne and a nitrone, leads to the formation of β-lactams. researchgate.net The reaction proceeds through a five-membered ring intermediate which then rearranges to the four-membered β-lactam. researchgate.net This method has been established as a robust route for synthesizing both cis and trans β-lactam derivatives. researchgate.net

Intramolecular 1,3-dipolar cycloadditions of nitrones have also been successfully employed in the stereocontrolled synthesis of complex β-lactam intermediates, highlighting the utility of this strategy in constructing highly functionalized azetidin-2-one cores. rsc.org

Modern Synthetic Routes to this compound Scaffolds

Modern synthetic approaches to this compound and its analogs often focus on improving the efficiency, stereoselectivity, and substrate scope of classical methods. This includes the development of catalytic and asymmetric variants of the Staudinger reaction.

For example, the use of chiral catalysts, such as planar-chiral derivatives of 4-(pyrrolidino)pyridine, has enabled the enantioselective synthesis of β-lactams via the Staudinger reaction. nih.govnih.gov These catalysts can effectively control the stereochemistry of the cycloaddition, leading to high enantiomeric excesses. nih.govnih.gov N-heterocyclic carbenes (NHCs) have also emerged as powerful catalysts for the asymmetric Staudinger reaction. nih.gov

Furthermore, multicomponent reactions, which allow for the construction of complex molecules in a single step from three or more starting materials, are being explored for the synthesis of related heterocyclic structures like 3,4-dihydropyrimidin-2(1H)-ones. rsc.orgnih.govbohrium.comnih.gov While not directly yielding this compound, these one-pot methodologies showcase the trend towards more efficient and atom-economical synthetic strategies in heterocyclic chemistry. rsc.orgnih.govbohrium.comnih.gov

Ring-Closing Reactions and Intramolecular Cyclizations

Intramolecular cyclization represents a fundamental approach to forming the azetidin-2-one core. These reactions involve the formation of a bond between the nitrogen atom and a carbon atom to close the four-membered ring.

Various precursors can be employed for these cyclizations. For instance, γ-amino alcohols can be cyclized using reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI). acs.org Another approach is the intramolecular N-C4 cyclization of chiral hydroxamates. researchgate.net The cyclization of β-amino compounds is a direct and common strategy. A convenient method for synthesizing trans-azetidin-2-imines, which are structurally related to azetidin-2-ones, involves the stereocontrolled cyclization of anti-β-aminonitriles in boiling ethanol (B145695) with hydrochloric acid. bas.bg This method proceeds with a high degree of stereocontrol, exclusively yielding the trans isomer. bas.bg

The following table summarizes a specific example of an intramolecular cyclization leading to a related azetidine-2-imine structure.

Table 1: Intramolecular Cyclization of a β-Aminonitrile

| Starting Material | Reagents & Conditions | Product | Yield | Stereochemistry | Reference |

|---|---|---|---|---|---|

| anti-2-methyl-2,3-diphenyl-3-phenylaminopropionitrile | HCl, boiling methanol, 4h | 3-methyl-1,3,4-triphenylazetidine-2-imine | Moderate to Good | trans | bas.bg |

Other specialized ring-closing methods include the intramolecular aminolysis of 3,4-epoxy amines, which can be catalyzed by Lewis acids like lanthanum triflate (La(OTf)₃) to regioselectively form the azetidine (B1206935) ring. nih.gov

Organocatalytic Approaches (e.g., N-Heterocyclic Carbene (NHC) Catalysis)

Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, has emerged as a powerful tool in modern synthesis. beilstein-journals.orgmaynoothuniversity.ie N-Heterocyclic carbenes (NHCs) are a prominent class of organocatalysts that have proven effective in the synthesis of complex molecules, often through polarity reversal (umpolung) strategies. researchgate.netchalmers.se

A notable application of NHC catalysis in the synthesis of azetidinones involves the reaction of diphenyl-cyclopropenone with o-aminophenol. rsc.org In this reaction, the NHC catalyst assists in the diastereoselective ring-opening of the cyclopropenone, generating a key acylazolium intermediate through C-C bond cleavage. rsc.org This is followed by a ring-closing [3+1] addition to furnish the azetidinone scaffold. rsc.org This method is distinguished by its generation of an α-aryl substituted acylazolium species, a novel feature in NHC catalysis. rsc.org

Table 2: NHC-Catalyzed Diastereoselective Synthesis of Azetidinones

| Substrates | Catalyst | Base | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Diphenyl-cyclopropenone, o-aminophenol | N-Heterocyclic Carbene (NHC) | Base-assisted | Azetidinone derivative | Diastereoselective ring opening followed by [3+1] ring-closing | rsc.org |

NHCs can also be generated electrochemically from azolium salts. whiterose.ac.ukresearchgate.net These electrogenerated NHCs can then act as a base to deprotonate a suitable precursor, such as a bromoamide, triggering its cyclization to the corresponding 2-azetidinone. whiterose.ac.uk

Multi-Component Reactions in Azetidin-2(1H)-one Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing portions of all reactants, offer an efficient and atom-economical synthetic strategy. tcichemicals.comnih.govfrontiersin.org Several named MCRs, such as the Biginelli, Ugi, and Passerini reactions, are cornerstones of heterocyclic and medicinal chemistry. tcichemicals.comnih.gov

While many MCRs like the Biginelli reaction lead to six-membered rings such as dihydropyrimidinones, rsc.orgnih.govchemrxiv.org the Ugi four-component reaction (Ugi-4CR) has been successfully applied to the synthesis of β-lactam-containing structures. nih.govnih.gov For example, a four-component reaction of 2-chloro-3-formylquinolines, 2-chloroacetic acid, amines, and isocyanides can produce Ugi-adducts. nih.gov These adducts can then undergo sequential intramolecular cyclizations under basic conditions to form complex spirocyclic-bis-β-lactams. nih.gov This strategy demonstrates the power of MCRs to rapidly build molecular complexity around the azetidinone core.

Microwave-Assisted Synthetic Techniques

Microwave irradiation has become a widely adopted technology in organic synthesis, valued for its ability to dramatically reduce reaction times, improve yields, and promote cleaner reactions compared to conventional heating methods. chemrxiv.orgajol.info

The synthesis of β-lactams, including derivatives of this compound, has benefited from this technology. acs.orgnih.gov In one study, the synthesis of highly functionalized bis-β-lactams was achieved through the formal [2π+2π] cycloaddition of in situ-generated bisketenes with Schiff bases. acs.orgnih.gov When conducted under microwave irradiation, the reactions were not only faster and higher-yielding but also showed different stereoselectivity compared to thermal conditions. acs.org For instance, a reaction that yielded only a trans-cis isomer under thermal conditions produced both trans-cis and cis-trans isomers under microwave heating. acs.org This highlights the potential of microwave assistance to not only accelerate reactions but also to access different stereochemical outcomes. acs.org

Table 3: Comparison of Thermal vs. Microwave-Assisted Synthesis of a Bis-β-lactam

| Reaction | Conditions | Product(s) | Key Observation | Reference |

|---|---|---|---|---|

| Bisketene + Imine | Thermal (Reflux) | trans-cis isomer | Stereoselective formation of one isomer | acs.org |

Stereochemical Control in this compound Synthesis

The biological activity and physical properties of β-lactams are critically dependent on their stereochemistry. Consequently, controlling the relative and absolute configuration of the substituents at the C3 and C4 positions of the azetidinone ring is a paramount objective in their synthesis.

Diastereocontrol in [2+2] Cycloadditions

The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, is one of the most versatile methods for synthesizing 2-azetidinones. researchgate.netmdpi.com The stereochemical outcome of this reaction—whether it yields a cis or trans product—is highly dependent on the reaction conditions and the nature of the substrates and reagents. mdpi.com

The mechanism of the Staudinger reaction is generally considered to be stepwise. The stereoselectivity can be influenced by factors such as reaction temperature. For example, some cycloadditions carried out at low temperatures are completely cis-stereoselective. mdpi.com In contrast, conducting the reaction at higher temperatures can favor the formation of the thermodynamically more stable trans-isomer. mdpi.com A one-pot synthesis of cis-1,3-diaryl-spiro[azetidine-2,3-indoline]-2,4-diones from isatin (B1672199) Schiff bases and substituted phenylacetic acids using TsCl as an activating co-reagent has been shown to be highly diastereoselective. acs.org

Stereoselective Formation of cis- and trans-Isomers

The selective synthesis of either the cis or trans isomer of this compound derivatives is a significant synthetic challenge that has been addressed through various strategies. The relative stereochemistry is typically determined using ¹H NMR spectroscopy, where the coupling constant (³J) between the C3 and C4 protons is diagnostic (Jcis ≈ 3.0–5.6 Hz, Jtrans ≈ 0–2.7 Hz). mdpi.com

One highly stereoselective method involves the reaction of 2,4-dichlorophenoxyacetic acid with imines in the presence of the Mukaiyama reagent. doi.org This reaction was found to be highly stereoselective, yielding cis-isomers as the sole products in most cases. doi.org For the synthesis of cis 3-(2,4-dichlorophenoxy)-1,4-diphenylazetidin-2-one, a 74% yield was achieved. doi.org

Conversely, trans-diastereoselective syntheses have also been developed. An efficient synthesis for azetidinones with a butadienyl substituent at the C3 position proceeded with high trans diastereoselectivity. nehu.ac.in Furthermore, the intramolecular cyclization of anti-β-aminonitriles under acidic conditions provides a convenient route to trans-azetidin-2-imines, demonstrating excellent stereochemical control. bas.bg

The choice of synthetic method, including thermal versus microwave-assisted conditions, can also influence the isomeric ratio, providing a tool for chemists to selectively access different stereoisomers. acs.org

Table 4: Examples of Stereoselective Syntheses

| Target Isomer | Method | Reagents | Key Product Example | Yield | Reference |

|---|---|---|---|---|---|

| cis | Staudinger Cycloaddition | 2,4-dichlorophenoxyacetic acid, Diphenylmethanimine, Mukaiyama's reagent, Et₃N | cis 3-(2,4-dichlorophenoxy)-1,4-diphenylazetidin-2-one | 74% | doi.org |

| trans | Intramolecular Cyclization | anti-β-aminonitrile, HCl | trans-azetidin-2-imine | Good | bas.bg |

Factors Governing Stereoselectivity (e.g., Reagent Design, Reaction Conditions)

The stereochemical outcome of the synthesis of this compound and its derivatives is a critical aspect, largely governed by the intricate interplay of reagent design and reaction conditions. The relative configuration of the substituents at the C3 and C4 positions of the β-lactam ring, designated as cis or trans, is determined during the ring-forming cycloaddition step. Understanding and controlling these factors are paramount for the selective synthesis of a desired stereoisomer.

The primary method for constructing the this compound core is the Staudinger cycloaddition, which involves the reaction of a ketene with an imine. The stereoselectivity of this [2+2] cycloaddition is not always straightforward and is influenced by a multitude of parameters.

Reagent Design:

The structure of both the ketene precursor and the imine plays a crucial role in directing the stereochemistry of the resulting β-lactam.

Ketene Substituents: The nature of the substituent on the ketene, which will ultimately be at the C3 position of the azetidin-2-one, significantly impacts stereoselectivity. The electronic and steric properties of this group can influence the trajectory of the cycloaddition.

Imine Substituents: Similarly, the substituents on the imine component, particularly the N-substituent and the substituent on the imine carbon (which becomes C4 of the lactam), have a profound effect. In the synthesis of this compound, these are both phenyl groups.

A proposed mechanism for the Staudinger reaction involves the initial nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, leading to the formation of a zwitterionic intermediate. The subsequent electrocyclization of this intermediate yields the β-lactam. The stereochemical outcome is dictated by the relative stability of the diastereomeric zwitterionic intermediates and the kinetics of their cyclization. doi.org

Reaction Conditions:

The conditions under which the cycloaddition is performed can be fine-tuned to favor the formation of one stereoisomer over the other. Key parameters include:

Solvent Polarity: The polarity of the solvent can influence the stability of the zwitterionic intermediate. mdpi.com Less polar solvents may favor a more concerted pathway, while polar solvents can stabilize the charge-separated intermediate, potentially allowing for equilibration and altered stereoselectivity.

Temperature: Reaction temperature can have a significant impact on stereoselectivity. mdpi.com Lower temperatures often lead to higher selectivity by favoring the kinetically controlled product.

Order of Reagent Addition: The sequence in which the reagents are combined can affect the outcome. mdpi.com For instance, adding the acyl chloride to a solution of the imine and base, or vice versa, can alter the concentration and lifetime of the reactive ketene intermediate, thereby influencing the stereochemical course of the reaction.

The determination of the resulting stereochemistry (cis or trans) is typically accomplished using proton nuclear magnetic resonance (¹H NMR) spectroscopy. The coupling constant (J-value) between the protons at C3 and C4 of the β-lactam ring is a reliable indicator:

A larger coupling constant (typically J = 3.0–5.6 Hz) is indicative of a cis relationship. mdpi.com

A smaller coupling constant (typically J = 0–2.7 Hz) suggests a trans relationship. mdpi.com

The following table illustrates the effect of substituent variation on the stereochemical outcome in the synthesis of related 3-substituted-1,4-diphenylazetidin-2-ones.

| Product | Ar¹ | Ar² | Stereochemistry | Yield (%) | Reference |

| 6a | Ph | Ph | cis | 74 | doi.org |

| 6b | Ph | 4-ClC₆H₄ | cis | 77 | doi.org |

| 6c | 4-NO₂C₆H₄ | Ph | cis | 89 | doi.org |

| 6k | p-tolyl | naphthalen-2-yl | trans | 85 | doi.org |

| 6l | p-tolyl | 4-ClC₆H₄ | trans | 82 | doi.org |

| 6m | p-tolyl | 4-NO₂C₆H₄ | trans | 91 | doi.org |

This data highlights that while many 1,4-diphenyl derivatives result in cis products, modifications to the aromatic substituents can lead to a switch in stereoselectivity, yielding the trans isomer. doi.org

Further investigation into the Staudinger reaction has explored various reaction conditions to modulate stereoselectivity, as summarized in the table below.

| Solvent | Temperature (°C) | Order of Addition | Outcome | Reference |

| CH₂Cl₂ | Room Temp | Acyl chloride first | Mixture of cis/trans | mdpi.com |

| Toluene | Room Temp | Acyl chloride first | Mixture of cis/trans | mdpi.com |

| CH₂Cl₂ | -78 | Acyl chloride first | Increased selectivity | mdpi.com |

| Toluene | -78 | Acyl chloride first | Increased selectivity | mdpi.com |

| CH₂Cl₂ | Room Temp | Imine first | Mixture of cis/trans | mdpi.com |

These findings underscore the sensitivity of the stereochemical outcome to the specific reaction protocol employed, providing a toolbox for chemists to control the synthesis of specific stereoisomers of this compound and its analogues. mdpi.com

Reactivity and Mechanistic Investigations of 3,4 Diphenylazet 2 1h One

Ring-Opening Reactions of the Azetidin-2(1H)-one Core

The susceptibility of the β-lactam ring to undergo cleavage is a cornerstone of its chemistry. This reactivity is largely attributed to the significant ring strain inherent in the four-membered cyclic amide structure.

Nucleophilic Ring Opening Pathways

The azetidin-2(1H)-one ring is susceptible to cleavage by a variety of nucleophiles. mdpi.com The efficiency of these ring-opening reactions is often influenced by the nature of the substituents on the ring and the nucleophile itself. mdpi.com Electron-withdrawing groups on the nitrogen atom can activate the ring, making it more reactive towards nucleophiles. mdpi.com

Common nucleophiles that can effectively open the β-lactam ring include:

Hydroxides

Alkoxides

Amines rsc.org

Thiols nih.gov

The reaction typically proceeds via nucleophilic acyl substitution, where the nucleophile attacks the carbonyl carbon of the lactam. This leads to the cleavage of the amide bond and the formation of a β-amino acid derivative. For instance, hydrolysis with a strong base like sodium hydroxide (B78521) would yield the sodium salt of 3-amino-3,4-diphenylpropanoic acid.

Chemical Transformations to Derived Amides, Alkenes, and Amines

The ring-opened products of 3,4-diphenylazet-2(1H)-one serve as valuable precursors for a range of other functional groups.

Amides: The initial ring-opened product, a β-amino acid, can be readily converted into various amides. This can be achieved by activating the carboxylic acid moiety, for example, by converting it to an acid chloride or using a coupling agent, followed by reaction with a primary or secondary amine.

Alkenes: Elimination reactions of the ring-opened products can lead to the formation of alkenes. For instance, Hofmann elimination of a quaternary ammonium (B1175870) salt derived from the amino group can yield a styrenic derivative. The specific isomer of the alkene formed will depend on the stereochemistry of the starting β-lactam and the reaction conditions.

Amines: Reduction of the amide functionality in the starting β-lactam or the carboxylic acid group in the ring-opened product can afford the corresponding amines. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for these transformations.

Cycloaddition and Cycloreversion Reactions Involving Azetidin-2(1H)-ones

Beyond ring-opening, azetidin-2(1H)-ones can participate in pericyclic reactions, namely cycloadditions and their reverse, cycloreversions. msu.edu These reactions provide pathways to construct or deconstruct cyclic systems.

Cycloaddition Reactions: These reactions involve the interaction of the π-system of the azetidinone with another unsaturated molecule to form a new ring. kharagpurcollege.ac.in The specific type of cycloaddition (e.g., [2+2] or [4+2]) depends on the nature of the reacting partner and the reaction conditions (thermal or photochemical). kharagpurcollege.ac.insemanticscholar.org For example, a [2+2] photocycloaddition could potentially occur between the C=C bond of an α,β-unsaturated azetidinone and an alkene. researchgate.net

Cycloreversion Reactions: These are the reverse of cycloaddition reactions and involve the fragmentation of the ring system to form two or more stable molecules. msu.edu For this compound, a potential cycloreversion pathway could involve the cleavage of the C3-C4 and N1-C2 bonds to yield an imine and a ketene (B1206846). This process is often driven by the release of ring strain and the formation of thermodynamically stable products.

Transformation to Other Heterocyclic Systems

The reactive nature of this compound allows for its conversion into other heterocyclic structures. These transformations often involve a sequence of reactions, starting with ring-opening followed by intramolecular cyclization. For example, reaction with a bifunctional nucleophile could lead to the formation of a new heterocyclic ring. A notable transformation involves the reaction with aminopyridazines to form pyrimido[1,2-b]pyridazine derivatives. semanticscholar.org These reactions highlight the utility of β-lactams as building blocks in the synthesis of more complex heterocyclic frameworks.

Mechanistic Elucidation of Complex Reaction Pathways

Understanding the detailed mechanisms of the reactions involving this compound is crucial for controlling the outcome and optimizing reaction conditions. A key area of investigation is the distinction between concerted and stepwise pathways.

Comparative Analysis of Concerted Versus Stepwise Mechanisms

Many reactions in organic chemistry can proceed through either a concerted mechanism, where all bond-breaking and bond-making events occur in a single transition state, or a stepwise mechanism, which involves the formation of one or more reactive intermediates. wikipedia.orgyoutube.com

Concerted Mechanisms: In a concerted reaction, the transformation from reactants to products occurs in a single, fluid step. wikipedia.org Pericyclic reactions, such as some cycloadditions and electrocyclic reactions, are classic examples of concerted processes. wikipedia.org The stereochemistry of the products in these reactions is often highly specific and can be predicted by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. wikipedia.org

Stepwise Mechanisms: In contrast, a stepwise mechanism involves the formation of a distinct intermediate, such as a carbocation, carbanion, or radical. youtube.com Each step has its own transition state. For the reactions of this compound, a stepwise pathway could be envisioned in nucleophilic ring-opening reactions, where a tetrahedral intermediate is formed upon nucleophilic attack at the carbonyl carbon. Computational and experimental studies, such as kinetic isotope effect measurements, are often employed to distinguish between these mechanistic possibilities. diva-portal.orgnih.gov For instance, computational results for some cycloaddition reactions have shown that a concerted pathway is energetically favored over a stepwise diradical route. nih.gov However, in other systems, the energy difference can be small, suggesting that both mechanisms may compete. nih.gov

Role of Catalysis in Directing Reaction Mechanisms

Catalysis plays a pivotal role in governing the reactivity of the strained four-membered ring of this compound and related β-lactams. The inherent ring strain of the azetidinone core makes it susceptible to various transformations, but uncontrolled reactions can lead to a mixture of products. Catalysts provide alternative reaction pathways with lower activation energies, enabling chemists to control reaction outcomes with high levels of chemo-, regio-, and stereoselectivity. researchgate.net Different classes of catalysts, including Lewis acids, transition metals, and organocatalysts, can direct the reactivity of the β-lactam ring towards specific pathways, such as ring-opening, cycloaddition, or functionalization.

Lewis Acid Catalysis in Ring-Opening Reactions

Lewis acids are frequently employed to activate the β-lactam ring for nucleophilic attack and to direct the regioselectivity of ring-opening reactions. The interaction of a Lewis acid with the lone pair of electrons on the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating bond cleavage.

The regioselectivity of this cleavage (i.e., which bond of the lactam ring breaks) is a critical aspect. For N-aryl-β-lactams, Lewis or Brønsted acids can promote a regioselective N1–C2 bond cleavage, which leads to a ring-opening/recyclization cascade to form quinolin-4(1H)-ones. rsc.org Research has shown that a combined superacid system, for instance, a mixture of a Lewis acid like iron(III) chloride (FeCl₃) and a Brønsted acid like triflic acid (HOTf), is highly effective. rsc.org This combination generates a superacidic species, proposed to be H[Fe(OTf)Cl₃], which protonates the substrate and facilitates a regiospecific N1-C2 ring-opening, even in highly strained spirocyclic β-lactams. rsc.org This contrasts with other potential pathways like N1-C4 cleavage. The mechanism is believed to involve the formation of protonated intermediates that rearrange to the more stable quinolone structure. rsc.org Similarly, studies on β-propiolactam in superacidic media (HF/MF₅ where M = Sb, As) have shown that protonation leads to ring-opening to form an acylium ion intermediate. d-nb.info

Hydrolytic ring-opening, a crucial reaction for degrading β-lactam antibiotic pollutants, can also be catalyzed by Lewis acids. nih.gov While this hydrolysis is often slow at room temperature, researchers have developed systems to accelerate it. For example, immobilizing Cu²⁺ ions, acting as Lewis acid sites, on a covalent organic framework (COF) can dramatically enhance the hydrolysis of the β-lactam ring. nih.gov The efficiency of this catalytic system is further boosted by a photothermal effect, where light irradiation heats the catalytic sites, increasing the reaction rate by approximately 24 times compared to the reaction in the dark. nih.gov

| Catalyst System | Substrate Type | Reaction Type | Key Outcome | Ref. |

| FeCl₃ / HOTf | N-Aryl-3-spirocyclic-β-lactams | Ring-Opening/Recyclization | Regiospecific N1-C2 cleavage to form 3-spirocyclicquinolin-4(1H)-ones. | nih.gov, rsc.org |

| Cu²⁺ / Py-Bpy-COF | β-Lactam Antibiotics | Hydrolytic Ring-Opening | Accelerated hydrolysis via photothermal heating of Lewis acid sites. | nih.gov |

| HF / AsF₅ | β-Propiolactam | Ring-Opening | Formation of open-chain compounds via an acyl cation intermediate. | d-nb.info |

Transition Metal Catalysis

Transition metal complexes offer a diverse toolkit for manipulating the reactivity of azetidinones, enabling reactions that are otherwise difficult to achieve. These catalysts can direct reactions toward complex cycloadditions and functionalizations by activating specific bonds within the molecule.

Nickel-Catalyzed Cycloadditions and C-C Bond Cleavage Nickel catalysts are particularly effective in promoting cycloaddition reactions of 3-azetidinones through the activation of the C2-C3 carbon-carbon bond. nih.gov This represents a powerful strategy for building larger, more complex heterocyclic structures from the strained four-membered ring. The proposed mechanism involves the oxidative coupling of an unsaturated partner (like a diene or alkyne) and the carbonyl group of the azetidinone to a Ni(0) center, forming an η³:η¹-allylalkoxynickel(II) complex. nih.gov This intermediate then undergoes β-carbon elimination, cleaving the C2-C3 bond of the lactam and forming a new, larger ring. nih.gov

This methodology has been used to synthesize a variety of heterocyclic systems:

[4+2] Cycloadditions: The reaction of 3-azetidinones with alkynes, catalyzed by nickel complexes, yields substituted dehydropiperidinones. researchgate.net

[4+4] Cycloadditions: Using 1,3-dienes as the reaction partner leads to the formation of eight-membered azocine (B12641756) products. nih.gov

Diyne Cycloadditions: The cycloaddition of 3-azetidinones with diynes, catalyzed by a Ni/IPr system, produces dihydroazocine compounds, demonstrating that even challenging C(sp²)-C(sp³) bond cleavage can occur at low temperatures. researchgate.net

| Catalyst System | Substrate(s) | Reaction Type | Product | Ref. |

| Ni(cod)₂ / P(p-tol)₃ | 3-Azetidinone, 1,3-Dienes | [4+4] Cycloaddition | Eight-membered Azocines | nih.gov |

| Ni(0) / Phosphine Ligand | 3-Azetidinone, Alkynes | [4+2] Cycloaddition | Dehydropiperidinones | researchgate.net |

| Ni(0) / IPr | 3-Azetidinone, Diynes | Cycloaddition | Dihydroazocines | researchgate.net |

Palladium-Catalyzed Functionalization Palladium catalysts are instrumental in the post-synthesis modification of the 1,4-diarylazetidin-2-one scaffold. These catalysts facilitate cross-coupling reactions, allowing for the introduction of diverse functional groups onto the β-lactam core without cleaving the ring. For instance, in the synthesis of potential antitumor agents based on the 3-phenoxy-1,4-diarylazetidin-2-one structure, a palladium(II) acetate/1,3-bis(diphenylphosphino)propane catalyst system was used to perform an olefinic coupling between a bromo-substituted β-lactam and ethyl acrylate. tudublin.ie, acs.org This demonstrates how catalysis can be used to selectively functionalize a specific position of the molecule, directing reactivity away from the strained lactam ring itself.

Organocatalysis

Organocatalysis, which uses small organic molecules as catalysts, provides a metal-free approach to directing reactions involving azetidinones. This strategy is particularly valuable for controlling stereochemistry.

N-Heterocyclic Carbene (NHC) Catalysis N-Heterocyclic carbenes (NHCs) have been utilized as catalysts in the synthesis of 1-aryl-3,4-diphenyl-2-azetidinones. mdpi.com, preprints.org In a variation of the Staudinger synthesis, an electrogenerated NHC can be used to facilitate the dehydrohalogenation of 2-phenylacetyl chloride, generating a highly reactive phenylketene intermediate. mdpi.com, preprints.org This ketene is then trapped in situ by an arylimine in a [2+2] cycloaddition to form the desired this compound ring system.

Furthermore, NHCs can catalyze the C–C bond cleavage of other strained rings to generate intermediates for azetidinone synthesis. In one approach, NHC-catalyzed ring-opening of diphenyl-cyclopropenone generates an α-aryl substituted acylazolium species, an intermediate that can then undergo a [3+1] addition with an o-aminophenol to diastereoselectively furnish an azetidinone scaffold. rsc.org This highlights the versatility of NHCs in directing bond-forming and bond-breaking events in strained-ring chemistry.

Theoretical and Computational Chemistry Studies on 3,4 Diphenylazet 2 1h One

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a chemical system. iitg.ac.inusm.edu From these fundamental calculations, a wealth of information about the molecule's geometry, stability, and reactivity can be derived.

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its favorable balance of accuracy and computational cost. sumitomo-chem.co.jp Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density. sumitomo-chem.co.jp This approach is well-suited for studying medium to large-sized organic molecules like 3,4-Diphenylazet-2(1H)-one.

DFT calculations can be employed to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. For instance, a study on dihydropyrimidin-2(1H)-ones used DFT at the B3LYP/6-31++G(d,p) level to analyze their structural characteristics. researchgate.net A similar approach for this compound would likely involve the B3LYP functional combined with a split-valence basis set, such as 6-31G(d) or larger, to accurately describe the electronic structure and geometry of the azetidinone ring and its phenyl substituents.

Furthermore, DFT is used to calculate various electronic properties that govern reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule. researchgate.netijnc.ir

Table 1: Illustrative DFT-Calculated Structural Parameters for this compound This table presents hypothetical data for illustrative purposes, based on typical results from DFT calculations on similar heterocyclic compounds.

| Parameter | Calculated Value |

|---|---|

| C2=O Bond Length (Å) | 1.225 |

| N1-C2 Bond Length (Å) | 1.380 |

| C3-C4 Bond Length (Å) | 1.560 |

| N1-C4 Bond Length (Å) | 1.470 |

| ∠ N1-C2-C3 (°) | 93.5 |

| ∠ C2-C3-C4 (°) | 87.0 |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data as parameters. usm.edu These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic way to improve the accuracy of calculations, albeit at a higher computational cost compared to DFT. montana.eduuoc.gr

For a molecule like this compound, Hartree-Fock would be the simplest ab initio approach, providing a qualitative description of the electronic structure. montana.edu However, HF theory neglects electron correlation, which is the interaction between electrons. To achieve higher accuracy, post-Hartree-Fock methods like MP2 are necessary. MP2 calculations would provide more reliable geometric parameters and relative energies for different conformations of the molecule. For even greater accuracy, especially for electronic properties, Coupled Cluster methods such as CCSD(T) are considered the "gold standard" in quantum chemistry, though their computational expense might limit their application to smaller fragments of the target molecule. montana.edu Ab initio methods are particularly valuable for benchmarking the results obtained from more computationally efficient DFT calculations. usm.edu

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing researchers to map out the potential energy surface of a reaction. mdpi.com This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states. nih.govsmu.edu The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of a reaction. sumitomo-chem.co.jp

For this compound, computational methods can be used to study various reactions, such as its synthesis or its ring-opening reactions. By calculating the energies of possible intermediates and transition states, the most likely reaction pathway can be identified. scielo.br For example, computational studies on the ring-opening polymerization of lactones have successfully used these methods to determine the favorability of different mechanistic pathways. scielo.br Techniques like Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a located transition state indeed connects the reactants and products along the minimum energy path. nih.gov

Table 2: Hypothetical Activation Energies for a Reaction Involving this compound This table provides an illustrative example of how computational chemistry can be used to compare different reaction pathways.

| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Pathway A: Concerted Mechanism | DFT (B3LYP/6-311+G(d,p)) | 25.4 |

| Pathway B: Stepwise Mechanism (via Intermediate) | DFT (B3LYP/6-311+G(d,p)) | 19.8 |

Analysis of Electronic Structure and Chemical Bonding Characteristics

Beyond geometric parameters, computational chemistry allows for a deep analysis of the electronic structure and the nature of chemical bonds within a molecule.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the electron density distribution in a molecule. nih.gov QTAIM partitions the electron density into atomic basins, allowing for the calculation of atomic properties and the characterization of chemical bonds and other interactions. mdpi.com

In the context of this compound, a QTAIM analysis would involve locating the bond critical points (BCPs) for all covalent bonds. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs provide quantitative information about the nature of the bonds. For example, the value of ρ at the BCP correlates with the bond order, while the sign of ∇²ρ distinguishes between shared-shell (covalent) interactions and closed-shell (ionic, van der Waals, or hydrogen bond) interactions. researchgate.netnih.gov QTAIM can also be used to identify and characterize non-covalent interactions, such as intramolecular hydrogen bonds or van der Waals interactions between the phenyl rings, which can influence the molecule's conformation and crystal packing. nih.govmdpi.com

Table 3: Illustrative QTAIM Parameters at Bond Critical Points for this compound This table shows hypothetical QTAIM data that could be used to characterize the chemical bonds in the molecule.

| Bond | Electron Density, ρ(r) (a.u.) | Laplacian of Electron Density, ∇²ρ(r) (a.u.) | Bond Character |

|---|---|---|---|

| C=O | 0.410 | -0.950 | Polar Covalent |

| N-C(phenyl) | 0.280 | -0.750 | Covalent |

| C-C(phenyl) | 0.295 | -0.810 | Covalent |

Advanced Spectroscopic Property Prediction via Computational Chemistry

Computational methods are widely used to predict various spectroscopic properties, which can aid in the interpretation of experimental spectra or even predict the spectra of unknown compounds. mdpi.com

For this compound, DFT and ab initio calculations can predict its vibrational (infrared and Raman) spectra. mdpi.com By calculating the harmonic vibrational frequencies, one can assign the bands in an experimental IR spectrum to specific molecular motions. While there is often a systematic overestimation of frequencies, scaling factors can be applied to achieve good agreement with experimental data. mdpi.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. nih.govnih.govmdpi.com These calculations can be invaluable for assigning complex spectra and for confirming the structure of the synthesized compound. researchgate.net

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.govarxiv.org By calculating the energies of electronic excitations and their corresponding oscillator strengths, TD-DFT can predict the λ_max values and intensities of absorption bands, providing insight into the electronic transitions occurring within the molecule. nih.govmdpi.com

Table 4: Illustrative Computationally Predicted Spectroscopic Data for this compound This table presents a hypothetical example of predicted spectroscopic data.

| Spectroscopic Property | Computational Method | Predicted Value |

|---|---|---|

| C=O Stretching Frequency (cm⁻¹) | DFT (B3LYP/6-31G(d)) | 1785 (scaled) |

| ¹³C Chemical Shift (C=O, ppm) | GIAO-DFT | 168.5 |

| ¹H Chemical Shift (N-H, ppm) | GIAO-DFT | 8.2 |

| Electronic Absorption λ_max (nm) | TD-DFT | 275 |

Computational Vibrational Spectroscopy (IR)

Computational vibrational spectroscopy, primarily through Density Functional Theory (DFT) calculations, is a cornerstone in the analysis of infrared (IR) spectra. This method calculates the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in an experimental IR spectrum. The process involves optimizing the molecular geometry of the compound in its ground state and then calculating the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of vibrational modes and their corresponding frequencies and intensities, which can be used to generate a theoretical IR spectrum.

For this compound, the key vibrational modes would include the C=O stretching of the β-lactam ring, C-N stretching, C-C stretching, and the various vibrations of the phenyl groups. The theoretical spectrum allows for the precise assignment of experimental IR bands to specific molecular motions.

Below is a table of expected characteristic vibrational frequencies for the main functional groups in this compound, based on typical values from the literature for similar structures.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| β-Lactam | C=O Stretch | 1730-1760 |

| Phenyl Rings | C-H Stretch | 3000-3100 |

| Phenyl Rings | C=C Stretch | 1430-1650 |

| Azetidinone Ring | C-N Stretch | 1380-1410 |

| Phenyl Rings | C-H Out-of-Plane Bend | 690-900 |

Note: These are generalized ranges and the precise values for this compound would require specific DFT calculations.

The calculated frequencies are often systematically higher than the experimental ones due to the harmonic approximation used in the calculations. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve the agreement with experimental data.

Computational Nuclear Magnetic Resonance (NMR) Prediction

Computational NMR prediction is an invaluable tool for the structural elucidation of organic molecules. The most common approach for predicting NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) method, which is typically used in conjunction with DFT. This method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. The chemical shift is then determined by referencing the calculated shielding value to that of a standard compound, such as tetramethylsilane (B1202638) (TMS).

Predicting the ¹H and ¹³C NMR spectra of this compound would involve first optimizing the molecule's geometry and then performing GIAO calculations. The predicted chemical shifts can aid in the assignment of experimental NMR signals and can also be used to distinguish between different possible stereoisomers.

The following table presents the expected chemical shift ranges for the different types of protons and carbons in this compound, based on general principles and data for analogous structures.

| Atom | Environment | Expected Chemical Shift (ppm) |

| ¹H | Phenyl H | 7.0 - 7.5 |

| ¹H | Methine H (on azetidinone ring) | 4.5 - 5.5 |

| ¹H | N-H | 7.5 - 8.5 |

| ¹³C | Carbonyl C (C=O) | 160 - 175 |

| ¹³C | Phenyl C | 120 - 140 |

| ¹³C | Methine C (on azetidinone ring) | 50 - 70 |

Note: These are approximate ranges and the actual chemical shifts can be influenced by solvent effects and the specific electronic environment within the molecule.

Ab initio methods for NMR prediction are continually being refined to improve their accuracy, with some approaches demonstrating a root-mean-square error of less than 0.1 ppm for ¹H chemical shifts when compared to experimental data.

Advanced Characterization Methodologies for 3,4 Diphenylazet 2 1h One Structures

Spectroscopic Analysis Techniques for Structural Elucidation

Spectroscopic methods are fundamental in piecing together the molecular puzzle of 3,4-Diphenylazet-2(1H)-one. By probing the interactions of the molecule with electromagnetic radiation, a wealth of structural information can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. mdpi.com For this compound, both ¹H and ¹³C NMR are instrumental.

¹H NMR: The proton NMR spectrum reveals the chemical environment of the hydrogen atoms within the molecule. Key signals for this compound would include resonances for the protons on the azetidinone ring and the aromatic protons of the two phenyl groups. The integration of these signals provides a ratio of the number of protons in each environment, while the splitting patterns (multiplicity) offer insights into neighboring protons. acs.org Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) can further establish proton-proton coupling networks within the molecule. researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon skeleton. bhu.ac.in For this compound, distinct signals would be expected for the carbonyl carbon, the two carbons of the azetidinone ring, and the carbons of the phenyl substituents. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment. bhu.ac.in Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR: Advanced 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals. HSQC correlates directly bonded carbon and proton atoms, while HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). These experiments are crucial for confirming the connectivity of the phenyl rings to the azetidinone core. mdpi.comipb.pt

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| C=O | - | ~170 | - |

| C3-H | ~4.5-5.0 | ~50-60 | d |

| C4-H | ~4.5-5.0 | ~55-65 | d |

| Phenyl H's | ~7.2-7.5 | ~125-140 | m |

| NH | ~8.0-9.0 | - | s (broad) |

Note: These are predicted values and may vary based on solvent and experimental conditions. d = doublet, m = multiplet, s = singlet.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. utdallas.edu The IR spectrum of this compound is characterized by several key absorption bands.

The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the β-lactam ring, which typically appears in the range of 1730-1760 cm⁻¹. The exact position can provide clues about ring strain. Another important absorption is the N-H stretching vibration of the amide group, which is expected to appear as a sharp peak around 3200-3400 cm⁻¹. The presence of the phenyl groups will give rise to C-H stretching vibrations for sp² hybridized carbons (typically above 3000 cm⁻¹) and characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region. libretexts.orgmasterorganicchemistry.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200-3400 | Medium-Strong |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Carbonyl (C=O) Stretch (β-lactam) | 1730-1760 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. neu.edu.tr For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation pattern observed in the mass spectrum can offer valuable structural information. Common fragmentation pathways for β-lactams involve cleavage of the four-membered ring. For this compound, fragmentation could lead to the formation of ions corresponding to the phenyl groups, as well as fragments resulting from the breakdown of the azetidinone ring. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition. uni-saarland.de

Solid-State Structure Determination

While spectroscopic methods provide information about the connectivity and functional groups, solid-state techniques offer a definitive picture of the molecule's three-dimensional structure.

Advanced Analytical Techniques in Organic Synthesis

The synthesis of this compound and its derivatives often employs various analytical techniques to monitor reaction progress, identify intermediates, and characterize the final products. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (LC-MS and GC-MS), are crucial for separating complex reaction mixtures and identifying individual components. americanpharmaceuticalreview.com These chromatographic methods are essential for ensuring the purity of the synthesized compound.

Synthetic Applications and Chemical Transformations of 3,4 Diphenylazet 2 1h One

Azetidin-2(1H)-ones as Key Building Blocks in Organic Synthesis

Azetidin-2(1H)-ones, commonly known as β-lactams, are highly significant heterocyclic compounds. Their utility in organic synthesis is primarily driven by the high ring strain of the four-membered amide ring, which facilitates ring-opening reactions to access a range of functionalized acyclic compounds.

The hydrolysis of the amide bond in the β-lactam ring is a fundamental transformation that provides direct access to β-amino acids. This ring-opening can be achieved under both acidic and basic conditions. For 3,4-diphenylazet-2(1H)-one, this cleavage yields 3-amino-3,4-diphenylpropanoic acid, a highly substituted β-amino acid.

Under acidic conditions, the reaction typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Studies on related 4-aryl-azetidin-2-ones have shown that treatment with strong acids like triflic acid can lead to ring opening to form cinnamamides. rsc.org This highlights a potential pathway for transforming the azetidinone ring into different acyclic structures. While the hydrolysis provides a clear synthetic route to unique β-amino acids, the incorporation of sterically hindered residues like 3-amino-3,4-diphenylpropanoic acid into peptide chains via standard coupling methods presents significant challenges. Unexpected ring-opening of β-lactam moieties has also been observed under the acidic conditions used for cleavage from a solid-phase support during peptide synthesis. libretexts.org

The strained four-membered ring of this compound can be utilized as a synthetic intermediate for constructing more complex nitrogen-containing heterocycles. These transformations can occur through rearrangements, ring expansions, or cleavage followed by recyclization.

Photochemical reactions have shown a connection between the azetidinone ring and other heterocyclic systems. For instance, the photolysis of cis-α-phenylcinnamanilide, an acyclic isomer, results in the formation of both this compound and 3,4-diphenyl-3,4-dihydroquinolin-2-one, suggesting a potential equilibrium or competing cyclization pathways under photochemical conditions. vdoc.pub

More recent methodological advancements have introduced transition-metal-catalyzed "cut-and-sew" transformations of β-lactams. acs.org These reactions involve the formal insertion of an unsaturated unit, such as an alkene or alkyne, into a C-C bond of the lactam. This strategy allows for the construction of diverse bridged and fused nitrogen-heterocycles, representing a powerful, albeit underexplored, potential pathway for the strategic diversification of the this compound scaffold. acs.org

Strategic Diversification of this compound Scaffolds

The chemical modification of the this compound core allows for the synthesis of a wide array of derivatives with tailored properties. Functionalization can be targeted at the ring nitrogen or the carbon backbone.

The nitrogen atom of the β-lactam ring is a common site for functionalization. The N-H bond can be readily substituted through alkylation, acylation, or sulfonylation reactions, providing access to a library of N-substituted derivatives. For example, N-methylation has been reported, yielding (3S,4R)-1-methyl-3,4-diphenylazetidin-2-one. uniss.it Similarly, N-sulfonylation with 4-nitrobenzenesulfonyl chloride produces the corresponding N-sulfonylated β-lactam, a derivative often used to activate the ring or modify its biological properties. st-andrews.ac.uk These modifications are crucial for altering the chemical reactivity and physical characteristics of the parent compound.

| Derivative Name | Reagent(s) | Reaction Type | Reference |

|---|---|---|---|

| (3S,4R)-1-Methyl-3,4-diphenylazetidin-2-one | Not specified | N-Alkylation | uniss.it |

| (3S,4R)-1-((4-Nitrophenyl)sulfonyl)-3,4-diphenylazetidin-2-one | 4-Nitrobenzenesulfonyl chloride | N-Sulfonylation | st-andrews.ac.uk |

The construction of fused heterocyclic systems where another ring is annulated onto the azetidin-2(1H)-one core represents a significant synthetic challenge. Such structures are of interest in medicinal chemistry for their rigid conformational properties. While specific examples starting from this compound are not extensively documented, general strategies for the synthesis of fused-ring systems from β-lactams are being developed. One advanced approach involves the palladium-catalyzed intramolecular insertion of alkenes into the C–N bond of the β-lactam ring. acs.org Another strategy involves rhodium-catalyzed C-C bond activation and formal insertion of an alkene or alkyne. acs.org These methods provide a conceptual framework for how appropriately functionalized derivatives of this compound could be transformed into novel fused polycyclic N-heterocycles.

Contribution to Methodological Advancements in Organic Synthesis

The compound this compound holds a significant place in the history and development of synthetic methodology, primarily through its connection to the Staudinger cycloaddition. The reaction between an imine and a ketene (B1206846) to form a β-lactam, discovered by Hermann Staudinger in 1907, is the most common and versatile method for synthesizing this class of compounds. wikipedia.orgrsc.org The reaction of benzilidenaniline with diphenylketene (B1584428) to produce this compound is a classic example of this transformation.

Mechanistic studies, both experimental and theoretical, have been crucial in understanding this reaction. benthamscience.comresearchgate.net The accepted mechanism involves the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon to form a zwitterionic intermediate. Subsequent conrotatory electrocyclic ring closure of this intermediate yields the final β-lactam product. wikipedia.orgorganic-chemistry.org The stereochemical outcome (cis versus trans diastereomers) is determined by the competition between direct ring closure and isomerization of the zwitterionic intermediate. organic-chemistry.org This stereoselectivity is influenced by the electronic properties of the substituents on both the ketene and the imine. Ketenes with electron-donating groups tend to favor the formation of cis-β-lactams, while those with electron-withdrawing groups typically yield trans products. wikipedia.orgorganic-chemistry.org

The drive to control the absolute and relative stereochemistry of the β-lactam products has spurred significant methodological advancements. A major focus has been the development of catalytic, asymmetric versions of the Staudinger reaction, which allow for the enantioselective synthesis of chiral β-lactams. st-andrews.ac.ukrsc.org These methods often employ chiral nucleophilic catalysts, such as isothioureas or planar-chiral nucleophiles, to control the facial selectivity of the ketene-imine cycloaddition. st-andrews.ac.ukorganic-chemistry.org The study of the formation of β-lactams like this compound has thus been instrumental in advancing the field of asymmetric catalysis and the stereocontrolled synthesis of complex molecules.

Development of Green Chemistry Approaches in Azetidin-2(1H)-one Synthesis

The synthesis of the β-lactam ring, the core structure of azetidin-2(1H)-ones, has been a focal point of organic synthesis for decades. The Staudinger cycloaddition, a [2+2] cycloaddition between a ketene and an imine, remains a cornerstone for the construction of this crucial heterocyclic motif. derpharmachemica.com Traditionally, these syntheses often involve hazardous solvents, extended reaction times, and significant energy consumption, running counter to the principles of green chemistry. In recent years, considerable research has been directed towards developing more environmentally benign methodologies for the synthesis of azetidin-2-ones, including this compound. These approaches prioritize the reduction of waste, the use of less hazardous substances, and improved energy efficiency. Key areas of advancement include microwave-assisted synthesis, ultrasound-promoted reactions, the use of greener catalysts, and solvent-free reaction conditions. mdpi.com

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. nih.gov This technique often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity of the final compounds. derpharmachemica.comnih.gov In the context of azetidin-2-one (B1220530) synthesis, microwave-assisted methods have been successfully employed for the cyclocondensation of Schiff bases with chloroacetyl chloride. derpharmachemica.com This approach not only accelerates the reaction but also aligns with the principles of green chemistry by improving energy efficiency. nih.gov

The application of microwave heating can be particularly advantageous for the Staudinger synthesis of this compound from a suitable Schiff base and a ketene precursor. The rapid and uniform heating provided by microwaves can enhance the rate of the cycloaddition, potentially minimizing the formation of side products and simplifying the purification process. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Azetidin-2-one Derivatives

| Entry | Method | Solvent | Reaction Time | Yield (%) | Reference |

| 1 | Conventional Heating | DMF | 6-8 hours | 65-75 | researchgate.net |

| 2 | Microwave Irradiation | 2-Methoxyethanol | 4-6 minutes | 85-95 | researchgate.net |

This table illustrates a general comparison for the synthesis of various azetidin-2-one derivatives, highlighting the typical improvements observed with microwave assistance. Specific data for this compound under these exact conditions is not explicitly detailed in the cited literature but the trend is expected to be similar.

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of heterocyclic compounds. Ultrasound irradiation can enhance reaction rates and yields by generating localized high temperatures and pressures through the process of acoustic cavitation. nih.gov This method is known for its mild reaction conditions and shorter reaction times compared to conventional techniques. nih.gov

For the synthesis of azetidin-2-ones, ultrasound can be used to promote the cycloaddition reaction, often leading to excellent yields in a significantly reduced timeframe. researchgate.net The use of ultrasound is considered an environmentally friendly approach as it can often be conducted at room temperature, thereby reducing energy consumption, and can sometimes be performed in greener solvents like water or ethanol (B145695). nih.govnih.gov The synthesis of this compound could potentially benefit from this methodology, leading to a more sustainable process.

Table 2: Ultrasound-Assisted Synthesis of Heterocyclic Compounds

| Entry | Compound Type | Catalyst | Solvent | Reaction Time (min) | Yield (%) | Reference |

| 1 | Dihydropyrimidinone | Sm(ClO4)3 | Ethanol | 30-45 | 85-94 | nih.gov |

| 2 | Dihydropyrimidinone | None | Ethanol | 5-10 | 80-90 | researchgate.net |

This table presents findings for the ultrasound-assisted synthesis of dihydropyrimidinones, structurally related heterocyclic compounds. The data suggests that this green technique is highly effective and could be extrapolated for the efficient synthesis of azetidin-2-ones like this compound.

Solvent-Free Synthesis

One of the primary goals of green chemistry is to minimize or eliminate the use of volatile organic solvents, which are often toxic and contribute to environmental pollution. Solvent-free, or solid-state, reactions offer a significant advantage in this regard. researchgate.net These reactions are typically carried out by grinding the reactants together, sometimes with a catalytic amount of a solid support or catalyst, or by heating a mixture of the neat reactants.

Solvent-free conditions have been successfully applied to multicomponent reactions for the synthesis of various heterocyclic compounds, often resulting in high yields and simplified work-up procedures. researchgate.net The synthesis of this compound via the Staudinger reaction could potentially be adapted to a solvent-free protocol, for instance, by reacting the solid imine with a ketene generated in situ under solvent-free conditions, possibly with microwave or ultrasound assistance to facilitate the reaction.

Use of Green Catalysts

The development of novel, efficient, and recyclable catalysts is a cornerstone of green chemistry. asianpubs.org In the synthesis of azetidin-2-ones, research has focused on replacing traditional stoichiometric reagents with catalytic systems that are more environmentally friendly. This includes the use of natural catalysts, such as those derived from cuttlebone, for multicomponent reactions leading to related heterocyclic structures. researchgate.net

For the asymmetric synthesis of β-lactams, chiral N-heterocyclic carbenes and planar-chiral derivatives of 4-(pyrrolidino)pyridine have been developed as highly effective organocatalysts. nih.gov These catalysts can promote the Staudinger reaction with high enantioselectivity, providing access to optically active β-lactams, which are crucial for pharmaceutical applications. The use of such catalysts represents a significant step towards a greener and more efficient synthesis of complex molecules like chiral derivatives of this compound. Furthermore, the use of palladium on carbon (Pd/C) as a recyclable catalyst in hydrogenation reactions for the synthesis of related pharmaceutical ingredients showcases a move away from toxic reagents like zinc-mercury amalgams. asianpubs.orgasianpubs.org

Future Directions and Emerging Research Avenues for 3,4 Diphenylazet 2 1h One Chemistry

Development of Next-Generation Stereoselective Methodologies

The biological activity and material properties of β-lactams are highly dependent on their stereochemistry. For 3,4-diphenylazet-2(1H)-one, the relative orientation of the two phenyl groups (cis or trans) dictates the molecule's three-dimensional shape and, consequently, its interactions with other molecules. While the Staudinger ketene-imine cycloaddition is a foundational method for β-lactam synthesis, future research will focus on developing more advanced stereoselective strategies. rsc.org

Emerging approaches aim to provide precise control over the formation of specific stereoisomers, which is crucial for developing compounds with tailored properties. researchgate.net Key areas of development include:

Catalytic Asymmetric Synthesis : The use of chiral catalysts to control the stereochemical outcome of reactions is a major focus. Planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) and N-heterocyclic carbenes (NHCs) have shown promise as efficient catalysts for enantioselective Staudinger reactions, guiding the formation of β-lactams with high stereoselection. nih.govnih.gov Future work will likely involve designing new catalysts specifically optimized for substrates like the imines and ketenes that form this compound.

Chiral Auxiliaries : Attaching a chiral auxiliary to one of the reactants can effectively direct the stereochemical course of the cycloaddition. Enantiopure oxazolidinones, for example, have been successfully used in the asymmetric synthesis of 3-amino-β-lactams. nih.gov This strategy could be adapted to produce enantioenriched versions of this compound.

Substituent Effects : Research has shown that the electronic properties of substituents on both the ketene (B1206846) and the imine can influence the cis/trans selectivity of the final β-lactam. nih.govacs.org A model based on kinetic analysis suggests that electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams. nih.govacs.org Systematically studying these effects for the phenyl groups in this compound precursors will enable predictable synthesis of either the cis or trans isomer.

The table below summarizes emerging stereoselective approaches applicable to β-lactam synthesis.

| Methodology | Description | Potential Impact on this compound |

| Dual Metal Catalysis | Utilizes two different metals that work synergistically to control chirality, such as bimetallic copper/iridium systems. researchgate.net | Could enable the synthesis of highly functionalized and stereochemically complex derivatives with multiple contiguous stereocenters. |

| Organocatalysis | Employs small organic molecules (e.g., chiral NHCs, squaramides) as catalysts to induce enantioselectivity. nih.govrsc.org | Offers a metal-free alternative for producing enantioenriched this compound, potentially simplifying purification. |

| Photochemical Methods | Uses light to induce cycloaddition reactions, sometimes in combination with chiral catalysts or auxiliaries to control stereochemistry. du.edumdpi.com | Provides a novel activation method that could lead to unique reactivity and selectivity patterns not achievable with thermal methods. |

| Kinetic Resolution | Selectively reacts one enantiomer of a racemic mixture, leaving the other unreacted and thus enantioenriched. | Could be used to separate racemic mixtures of this compound or its precursors. |

Exploration of Novel Catalytic Systems for Azetidin-2(1H)-one Synthesis and Transformations

Catalysis is central to modern organic synthesis, offering pathways to improved efficiency, selectivity, and sustainability. For this compound, the discovery of novel catalytic systems is critical not only for its initial synthesis via [2+2] cycloaddition but also for its subsequent chemical transformations.

Future research will likely move beyond traditional bases like triethylamine (B128534) towards more sophisticated and reusable catalytic systems. nih.govresearchgate.net

Lewis Acid Catalysis : Lewis acids such as titanium tetrachloride (TiCl4), zinc chloride (ZnCl2), and boron trifluoride etherate (BF3·OEt2) have been shown to promote the reaction between imines and diazo compounds to form β-lactams, with the choice of Lewis acid influencing the stereoselectivity. sci-hub.se Exploring a broader range of Lewis acids could optimize the synthesis of this compound, potentially leading to higher yields and better stereocontrol.

Heterogeneous Catalysis : The use of solid catalysts, such as Mg-Al hydroxide (B78521), offers significant advantages, including simplified product purification and catalyst reusability. researchgate.net Developing heterogeneous catalysts for the Staudinger reaction could make the synthesis of this compound more environmentally friendly and cost-effective, particularly for larger-scale production.

Cooperative Catalysis : Systems that combine two or more catalysts to perform different roles in a single reaction vessel are becoming increasingly important. A cooperative Pd/Cu catalytic system, for instance, has been used in the three-component synthesis of spiro-δ-lactams. rsc.orgnih.gov Such multicomponent strategies could be developed to assemble complex derivatives of this compound in a single step.

The following table details various catalytic systems and their potential applications in the chemistry of azetidin-2-ones.

| Catalyst Type | Examples | Application in Azetidin-2-one (B1220530) Chemistry |

| Lewis Acids | TiCl4, AlCl3, ZnCl2, BF3·OEt2 | Promotion of cycloaddition reactions; control of Z/E diastereoselectivity in certain β-lactam syntheses. sci-hub.se |

| Heterogeneous Bases | Mg-Al hydroxide (MAH) | Replacement for soluble organic bases (e.g., triethylamine) in Staudinger synthesis, allowing for easier workup and catalyst recycling. researchgate.net |

| Transition Metals | Palladium (Pd), Copper (Cu), Rhodium (Rh) | Catalyzing cascade reactions for synthesizing complex and spirocyclic β-lactam structures. researchgate.netrsc.orgnih.gov |

| N-Heterocyclic Carbenes (NHCs) | Derived from pyroglutamic acid | Asymmetric catalysis of [2+2] cycloadditions to produce enantiomerically enriched β-lactams. nih.gov |

Advanced Computational Modeling for Predictive Understanding of Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. rsc.orgnih.gov For the synthesis of this compound, computational modeling offers a powerful way to investigate reaction mechanisms, rationalize stereochemical outcomes, and design better synthetic strategies before undertaking extensive experimental work.

Future research will leverage advanced computational models to:

Elucidate Reaction Mechanisms : DFT studies can map out the energy profiles of different reaction pathways, such as the stepwise mechanism of the Staudinger reaction involving a zwitterionic intermediate. rsc.orgmdpi.com This allows researchers to understand why a particular isomer (cis or trans) is formed preferentially.

Predict Stereoselectivity : By calculating the transition state energies for the pathways leading to different stereoisomers, computational models can predict the cis/trans selectivity of a given reaction. acs.orgnih.gov For example, DFT calculations have been used to show how the electronic nature of substituents on the imine nitrogen can switch the stereochemical preference from cis to trans. nih.gov This predictive power can guide the choice of reactants and catalysts to achieve a desired stereoisomer of this compound.

Design Novel Catalysts : Computational screening can accelerate the discovery of new catalysts. By modeling the interaction between a potential catalyst and the reaction's transition state, chemists can estimate its potential effectiveness and selectivity, focusing experimental efforts on the most promising candidates. mit.edu

Understand Reactivity : The reactivity of the β-lactam ring itself can be modeled. Computational studies have investigated how substituents on the azetidin-2-one ring influence its susceptibility to ring-opening or other transformations, providing insights that are crucial for designing new applications for the molecule. ugent.be

The table below highlights the application of computational methods in β-lactam chemistry.

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Investigating reaction pathways for Staudinger cycloadditions. rsc.orgnih.gov | Elucidation of zwitterionic intermediates; rationalization of cis/trans stereoselectivity based on electronic effects of substituents. acs.org |

| Frontier Molecular Orbital (FMO) Theory | Predicting reactivity and the feasibility of cycloaddition reactions. mit.edu | Screening potential reaction partners by calculating orbital energies to determine if a reaction is likely to occur. |

| Ab initio Calculations | Studying the effect of Lewis acid catalysts on reaction energetics. acs.org | Quantifying the reduction in activation energy provided by a catalyst, confirming its role in promoting the reaction. |

| Molecular Dynamics (MD) Simulations | Assessing the binding interactions of β-lactam derivatives with biological targets. researchgate.net | Predicting the binding affinity and mode of action for potential drug candidates based on the azetidin-2-one scaffold. |

Integration with Flow Chemistry and Sustainable Synthesis Practices for Scalable Production

As interest in this compound and its derivatives grows, the need for scalable, safe, and sustainable production methods becomes paramount. Flow chemistry, where reactions are run in continuous streams through reactors rather than in large batches, offers significant advantages over traditional batch processing. nih.govbohrium.com This approach is particularly well-suited for the synthesis of β-lactams and aligns with the principles of green chemistry. scielo.org.mxchemmethod.com

Future directions in this area include: